molecular formula C15H16ClNO B12883441 1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl- CAS No. 850642-18-1

1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl-

Cat. No.: B12883441
CAS No.: 850642-18-1
M. Wt: 261.74 g/mol
InChI Key: NJDUCRAILDBTNL-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety and efficiency .

Chemical Reactions Analysis

1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized pyrrole derivatives .

Scientific Research Applications

1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(tert-Butyl)-3-chloro-1H-pyrrole-2-carbaldehyde: Lacks the phenyl group, which may result in different chemical reactivity and biological activity.

    1-(tert-Butyl)-3-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the chloro group, which can affect its ability to undergo substitution reactions.

    3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde: Lacks the tert-butyl group, which can influence its solubility and stability

Properties

CAS No.

850642-18-1

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

1-tert-butyl-3-chloro-5-phenylpyrrole-2-carbaldehyde

InChI

InChI=1S/C15H16ClNO/c1-15(2,3)17-13(9-12(16)14(17)10-18)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

NJDUCRAILDBTNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=C1C=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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